1-cycloheptyl-4-(4-nitrophenyl)piperazine
Description
1-Cycloheptyl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cycloheptyl group attached to the piperazine ring and a nitrophenyl group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
1-cycloheptyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-1-2-4-6-15/h7-10,15H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWNUYTBHPRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cycloheptyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Cycloheptyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformations. Major products formed from these reactions include amino derivatives, substituted piperazines, and various oxidized products .
Scientific Research Applications
1-Cycloheptyl-4-(4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Cycloheptyl-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Cyclopentyl-4-(4-nitrophenyl)piperazine: This compound has a cyclopentyl group instead of a cycloheptyl group, which may affect its chemical reactivity and biological activity.
1-Cyclohexyl-4-(4-nitrophenyl)piperazine: The cyclohexyl group provides different steric and electronic properties compared to the cycloheptyl group.
4-Nitrophenylpiperazine derivatives: These compounds have various substituents on the piperazine ring, leading to diverse chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
